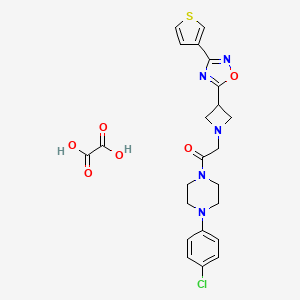

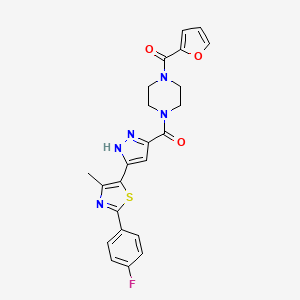

![molecular formula C22H19FN4O2S B2899078 Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704537-60-9](/img/structure/B2899078.png)

Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a 1,2,4-oxadiazole ring and a piperidine ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. The benzothiazole and 1,2,4-oxadiazole rings contribute to the planarity of the molecule, while the piperidine ring introduces a three-dimensional aspect .科学的研究の応用

Antiviral Activity

The structural similarity of the compound to indole derivatives suggests potential antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . The benzo[d]thiazol moiety in the compound could be explored for its efficacy against a range of RNA and DNA viruses, leveraging the antiviral potential of indole derivatives as a starting point.

Anti-Tubercular Applications

Benzothiazole derivatives have shown promise in the treatment of tuberculosis. Recent advances in the synthesis of benzothiazole-based anti-tubercular compounds have highlighted their inhibitory potency against M. tuberculosis . The compound could be investigated for its potential as a novel anti-tubercular agent, possibly through molecular docking studies to assess its interaction with key bacterial enzymes.

Antioxidant Properties

Compounds containing the benzo[d]thiazol moiety have been associated with antioxidant activities. For instance, derivatives such as 1,2,4-oxadiazole have been studied for their role in ameliorating oxidative stress-related conditions . The compound could be researched for its ability to induce antioxidant responses in cellular models, which is crucial in combating oxidative damage in various diseases.

Anti-Inflammatory Uses

The anti-inflammatory potential of indole derivatives is well-documented. Given the structural features of the compound, it could be hypothesized to possess anti-inflammatory properties. This can be particularly useful in the development of new treatments for chronic inflammatory diseases .

Analgesic Effects

Medicinal chemistry research has identified certain compounds with significant analgesic activities. The compound , with its complex structure, may hold analgesic properties that could be beneficial in pain management strategies .

Anticancer Research

The indole scaffold found in many synthetic drug molecules has been associated with anticancer activities. The compound’s unique structure, incorporating both benzo[d]thiazol and 1,2,4-oxadiazol moieties, could be explored for its potential to bind with high affinity to cancer cell receptors, thereby inhibiting tumor growth and proliferation .

将来の方向性

Benzothiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their anti-tubercular activity . Future research could focus on exploring the potential applications of this compound in medicine, as well as optimizing its synthesis for industrial production.

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c23-17-6-2-1-5-16(17)21-25-20(29-26-21)10-14-4-3-9-27(12-14)22(28)15-7-8-18-19(11-15)30-13-24-18/h1-2,5-8,11,13-14H,3-4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBOSCSLRMVLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)CC4=NC(=NO4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

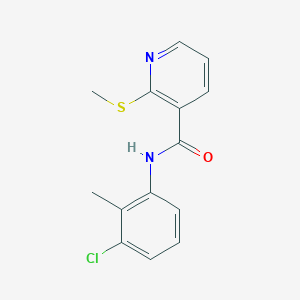

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)

![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)

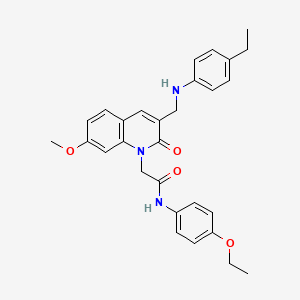

![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)

![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)

![3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2899016.png)